Fmoc-L-phenylglycinol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions

Fmoc-L-phenylglycinol can be synthesized through various methods. One common approach involves the reaction of (S)-(+)-2-phenylglycinol with N-(9-fluorenylmethoxycarbonyloxy)succinimide in the presence of a base such as sodium bicarbonate . The reaction typically takes place in a solvent like 1,4-dioxane and water at room temperature for about 16 hours .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets the stringent requirements for pharmaceutical and research applications .

化学反应分析

Fmoc Deprotection Reactions

The 9-fluorenylmethoxycarbonyl (Fmoc) group is cleaved via base-induced β-elimination (Scheme 1) . This reaction proceeds through abstraction of the acidic 9-H proton, forming a dibenzofulvene (DBF) intermediate, which is scavenged by amines like piperidine .

Key Deprotection Conditions

| Base | Solvent | Time (min) | Efficiency | Side Reactions |

|---|---|---|---|---|

| 20% piperidine | DMF | 1–5 | >95% | Minimal racemization |

| 50% DBU/5% piperidine | DMF/NMP | 0.5–2 | ~98% | Aspartimide formation |

| 1M TBAF | DMF | 10–15 | 90% | Fluoride-mediated cleavage |

Mechanistic Insight :

- Deprotection follows an E1cb elimination pathway , with piperidine acting as both base and nucleophile to trap DBF .

- DBU accelerates cleavage but requires piperidine as a scavenger to prevent alkylation side reactions .

Activation Methods

- Carbodiimide-mediated coupling : DIC/HOBt or HATU in DMF achieves >90% coupling efficiency for sterically hindered residues .

- Fluoride-based activation : TBAF enhances solubility of Fmoc-protected derivatives in apolar solvents .

Racemization Studies :

- <1% epimerization occurs under optimized conditions (0°C, DIC/Oxyma) .

- Higher temperatures (>25°C) or prolonged exposure to bases increase racemization risk .

Stereochemical Stability

The (S)-configuration of this compound is preserved under standard SPPS conditions:

Chiral Auxiliary in Ugi Reactions

This compound directs diastereoselective Ugi four-component reactions , yielding cyclic peptidomimetics with >90% de .

Reductive Amination

Used in Ir-catalyzed asymmetric reductive amination of α-keto acids, achieving 98% ee for non-natural amino acids : Keto acid+Amine S Ir L4 S Amino acid derivatives

Side Reactions and Mitigation

Comparative Solubility Data

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| DMF | >150 | Ideal for SPPS |

| DCM | <10 | Limited utility |

| NMP | ~120 | Alternative to DMF |

科学研究应用

Fmoc-L-phenylglycinol has a wide range of applications in scientific research:

作用机制

The mechanism of action of Fmoc-L-phenylglycinol primarily involves its role as a protecting group in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group protects the amino group of amino acids during the synthesis process, preventing unwanted side reactions . The Fmoc group is typically removed by treatment with a base such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct, ensuring efficient deprotection .

相似化合物的比较

Similar Compounds

Fmoc-L-phenylalanine: Another Fmoc-protected amino acid used in peptide synthesis.

Fmoc-L-lysine: Utilized for the protection of lysine residues in peptide synthesis.

Fmoc-L-ornithine: Used for the protection of ornithine residues in peptide synthesis.

Uniqueness

Fmoc-L-phenylglycinol is unique due to its specific structure, which includes a phenyl group and a hydroxyl group. This structure allows for versatile chemical modifications and reactions, making it a valuable building block in the synthesis of complex peptides and proteins .

生物活性

Fmoc-L-phenylglycinol is a fluorinated derivative of phenylglycine that has garnered attention due to its potential biological activities, particularly in antimicrobial applications. This article presents a comprehensive overview of the biological activity of this compound, including relevant studies, case analyses, and synthesized data.

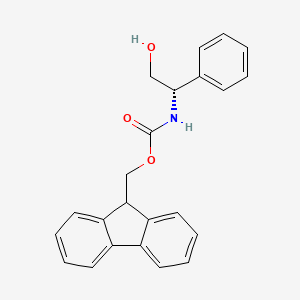

This compound is characterized by the following chemical structure:

- Chemical Formula : C23H21NO3

- Molecular Weight : 373.43 g/mol

- CAS Number : 10937263

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of Fmoc-conjugated amino acids, particularly against Gram-positive bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). Research indicates that this compound exhibits weak antibacterial activity against Gram-negative bacteria due to its limited ability to penetrate bacterial membranes .

Case Study: Antibacterial Synergy

A notable study investigated the combination of Fmoc-L-phenylalanine (Fmoc-F) with aztreonam, a Gram-negative specific antibiotic. This combination demonstrated enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The formulation significantly reduced bacterial load in a mouse wound infection model, showcasing a synergistic effect that improved permeability and efficacy against Pseudomonas aeruginosa .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural modifications. For instance, derivatives of phenylglycinol have been utilized as chiral auxiliaries in various synthetic pathways, enhancing the efficacy of synthesized compounds in biological applications .

Synthesis and Applications

The synthesis of this compound typically involves the protection of the amino group with the fluorenylmethyloxycarbonyl (Fmoc) group, followed by various coupling reactions to form peptides. These peptides have shown promise in various biological assays, indicating their potential utility in drug development and therapeutic applications .

Biological Assays

The biological activity of this compound has been evaluated through various assays:

| Assay Type | Target Organism | Results |

|---|---|---|

| Antimicrobial susceptibility | MRSA | Effective at inhibiting growth |

| Synergistic effects | Pseudomonas aeruginosa | Enhanced activity with aztreonam |

| Peptide synthesis | Various targets | Improved efficacy in biological assays |

属性

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(1S)-2-hydroxy-1-phenylethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO3/c25-14-22(16-8-2-1-3-9-16)24-23(26)27-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22,25H,14-15H2,(H,24,26)/t22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CATSPGUSOQBNRU-JOCHJYFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。